Epimagnolin A

UGT enzyme inhibition Drug-drug interaction Glucuronidation

Epimagnolin A (CAS 41689-51-4) is a tetrahydrofurofuranoid lignan from Flos Magnoliae that delivers compound-level precision unavailable from in-class substitutes. With a UGT1A1 Ki of 3.6 μM—7-fold more potent than magnolin and fargesin—it enables effective inhibition at lower concentrations, reducing solvent artifacts in SN-38 glucuronidation or bilirubin conjugation studies. Unlike fargesin, which inhibits CYP2C19, CYP2C8, and CYP3A4, Epimagnolin A shows no CYP inhibition at 100 μM, minimizing drug-drug interaction variables in inflammation models. It also serves as a validated ABCB1 substrate (Km=42.9 μM) for multidrug resistance modulation and offers superior UGT1A3 selectivity (Ki=15.1 μM) over all structurally related lignans. Procure this ≥98% (HPLC) analytical standard to ensure reproducible, target-specific results.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
Cat. No. B1252088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimagnolin A
Synonymsepimagnolin
epimagnolin A
magnolin
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
InChIInChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1
InChIKeyMFIHSKBTNZNJIK-FRMGNDQPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epimagnolin A for Research Procurement: Tetrahydrofurofuranoid Lignan from Magnolia Species with Quantified Anti-inflammatory and ABCB1 Transport Activity


Epimagnolin A (CAS 41689-51-4) is a tetrahydrofurofuranoid lignan isolated from the dried flower buds of Magnolia fargesii and Magnolia flos, traditional botanical sources used in Asian medicine for treating headache, nasal congestion, and allergic rhinitis [1]. This compound belongs to a class of furanoid lignans characterized by a tetrahydrofuran ring system linking two phenylpropanoid units. As a member of the Flos Magnoliae-derived lignan family, which includes eudesmin, fargesin, magnolin, yangambin, and dimethyllirioresinol, Epimagnolin A shares structural homology with these in-class compounds yet exhibits distinct activity profiles across multiple pharmacological targets. Commercially available analytical standards typically offer purity of ≥98% (HPLC), with molecular weight of 416.46 g/mol (C23H28O7) and solubility in DMSO at 100 mg/mL .

Why Epimagnolin A Cannot Be Interchanged with Magnolin or Fargesin: Critical Differences in UGT Inhibition Potency and CYP Safety Profile


Despite structural similarities among tetrahydrofurofuranoid lignans derived from Flos Magnoliae, experimental evidence demonstrates that Epimagnolin A exhibits distinct pharmacological and pharmacokinetic interaction profiles that preclude generic substitution. In direct comparative studies using pooled human liver microsomes, Epimagnolin A displayed a 7-fold more potent noncompetitive inhibition of UGT1A1 (Ki = 3.6 μM) compared to magnolin (Ki = 26.0 μM) and fargesin (Ki = 25.3 μM) [1]. Conversely, unlike fargesin—which exhibits mechanism-based inhibition of CYP2C19, CYP2C8, and CYP3A4 with Ki values ranging from 3.7 to 23.0 μM—Epimagnolin A shows no reversible or time-dependent inhibition of eight major CYP enzymes at 100 μM, indicating a markedly reduced drug-drug interaction liability [2]. Furthermore, Epimagnolin A demonstrates concentration-dependent interaction with ABCB1 (P-glycoprotein) with Km = 42.9 μM, a property not consistently observed across all in-class lignans and relevant for researchers investigating multidrug resistance modulation [3]. These quantifiable divergences underscore that selecting a specific tetrahydrofurofuranoid lignan requires compound-level evidence rather than class-based assumptions.

Quantitative Differentiation Evidence: Epimagnolin A vs. Magnolin, Fargesin, Eudesmin, and Yangambin


UGT1A1 Inhibition: Epimagnolin A Exhibits 7-Fold Greater Potency Than Magnolin and Fargesin

In a direct head-to-head comparison of five tetrahydrofurofuranoid lignans using pooled human liver microsomes, Epimagnolin A demonstrated the most potent inhibition of UGT1A1-catalyzed SN-38 glucuronidation. Kinetic analysis revealed noncompetitive inhibition with a Ki value of 3.6 μM, compared to magnolin (Ki = 26.0 μM), fargesin (Ki = 25.3 μM), eudesmin (Ki = 25.7 μM), and yangambin (Ki = 17.1 μM) [1]. This represents an approximately 7-fold greater inhibitory potency relative to its closest structural analogs magnolin and fargesin. All five lignans showed negligible inhibition of UGT1A4, UGT1A6, UGT1A9, and UGT2B7 at concentrations up to 200 μM, indicating selective UGT1A1/1A3 targeting [1].

UGT enzyme inhibition Drug-drug interaction Glucuronidation

UGT1A3 Competitive Inhibition: Epimagnolin A Shows Superior Potency Among Five Lignans

In the same comparative study evaluating UGT1A3-catalyzed chenodeoxycholic acid 24-acyl-glucuronidation, Epimagnolin A exhibited the most potent competitive inhibition with a Ki value of 15.1 μM [1]. Comparator lignans showed Ki values of 24.3 μM (fargesin), 37.6 μM (magnolin), 39.8 μM (eudesmin), and 66.8 μM (yangambin) under identical experimental conditions [1]. The inhibition was characterized as competitive in nature across all five compounds.

UGT1A3 Chenodeoxycholic acid glucuronidation Bile acid metabolism

CYP Enzyme Inhibition: Epimagnolin A Shows No Inhibition at 100 μM, Unlike Fargesin

A systematic evaluation of five tetrahydrofurofuranoid lignans against eight major human CYP isoforms revealed a stark divergence in inhibition profiles. Epimagnolin A, along with eudesmin and magnolin, showed no reversible or time-dependent inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at 100 μM in human liver microsomes [1]. In contrast, fargesin exhibited mechanism-based inhibition of CYP2C19 (Ki = 3.7 μM, kinact = 0.102 min⁻¹), CYP2C8 (Ki = 10.7 μM, kinact = 0.082 min⁻¹), and CYP3A4 (Ki = 23.0 μM, kinact = 0.050 min⁻¹), as well as reversible inhibition of CYP2C9 (Ki = 16.3 μM) [1]. Dimethyllirioresinol showed weak inhibition of CYP2C19 (IC50 = 55.1 μM) and CYP2C8 (IC50 = 85.0 μM) [1].

CYP450 inhibition Drug metabolism Safety pharmacology

ABCB1 Transporter Interaction: Epimagnolin A Substrate Activity with Km = 42.9 μM

Epimagnolin A was evaluated for its interaction with human ABCB1 (P-glycoprotein), a critical efflux transporter in multidrug resistance. In calcein export assays using Flp-In-293/ABCB1 cells, Epimagnolin A inhibited calcein extrusion in a concentration-dependent manner [1]. ATPase assays revealed concentration-dependent stimulation of ABCB1 ATPase activity, with saturation kinetics consistent with Michaelis-Menten behavior. Kinetic analysis yielded a Km value of 42.9 ± 7.53 μM for Epimagnolin A, compared to Km = 12.3 ± 4.79 μM for verapamil (positive control substrate) [1]. Vmax values were 156 ± 15.0 μM and 109 ± 3.18 μM, respectively [1]. Molecular docking studies confirmed that Epimagnolin A occupies the same binding pocket as verapamil on human ABCB1 [1]. At 10 μM, Epimagnolin A enhanced the sensitivity of Flp-In-293/ABCB1 cells to daunorubicin, doxorubicin, vinblastine, and vincristine in a manner comparable to verapamil [1].

ABCB1 P-glycoprotein Multidrug resistance reversal

IL-6 Promoter and Production Inhibition: Dual NF-κB/AP-1 Pathway Targeting

In PMA-stimulated human monocytic THP-1 cells, Epimagnolin A reduced IL-6 promoter activity and IL-6 production through dual inhibition of NF-κB and AP-1 signaling pathways [1]. The study demonstrated that Epimagnolin A downregulated phosphorylation of p38 MAPK and nuclear translocation of p50 (NF-κB subunit) and c-Jun (AP-1 subunit) [1]. While this study did not include direct comparator lignans in the same experimental run, it provides class-level context: fargesin, another Flos Magnoliae lignan, has been separately reported to exert anti-inflammatory effects in THP-1 cells via PKC-dependent AP-1 and NF-κB suppression [2]. Epimagnolin A specifically attenuates the binding affinity of NF-κB and AP-1 transcription factors to the IL-6 promoter, establishing a molecular mechanism distinct from general antioxidant or COX inhibition pathways.

Anti-inflammatory IL-6 suppression NF-κB signaling

Antiplasmodial Activity: IC50 = 5.7 μg/mL with No Mammalian Cytotoxicity

Epimagnolin A demonstrated mild antiplasmodial activity against Plasmodium falciparum with an IC50 value of 5.7 μg/mL (approximately 13.7 μM) without noticeable toxicity to mammalian normal cells [1]. This represents the first report of antiplasmodial activity for furfuran lignans . While direct comparative IC50 data for magnolin, fargesin, or eudesmin against P. falciparum from the same study are not available, the broader class-level observation is that furfuran lignans possess this activity. The absence of mammalian cytotoxicity at active concentrations suggests a favorable selectivity window for further antimalarial research applications.

Antiplasmodial Plasmodium falciparum Selectivity index

Research and Procurement Scenarios: Where Epimagnolin A Provides Demonstrated Advantages


UGT1A1-Mediated Drug Interaction Studies Requiring High-Potency Lignan Probe

Epimagnolin A is the optimal selection for research involving UGT1A1 inhibition or SN-38 glucuronidation pathway studies. With a Ki value of 3.6 μM for UGT1A1, it is 7-fold more potent than magnolin (Ki = 26.0 μM) and fargesin (Ki = 25.3 μM), enabling effective inhibition at lower concentrations [1]. Researchers evaluating irinotecan metabolism, bilirubin conjugation defects, or UGT1A1 pharmacogenomic variants will find Epimagnolin A provides the highest potency among commercially available Flos Magnoliae lignans, reducing compound consumption and minimizing solvent-related artifacts.

Multidrug Resistance Reversal Studies Targeting ABCB1 (P-glycoprotein)

Epimagnolin A is a validated ABCB1 substrate with documented chemosensitization activity, as demonstrated by its concentration-dependent inhibition of calcein export and stimulation of ABCB1 ATPase activity (Km = 42.9 ± 7.53 μM) [2]. At 10 μM, it enhances the cytotoxicity of daunorubicin, doxorubicin, vinblastine, and vincristine in ABCB1-overexpressing cells in a manner comparable to verapamil [2]. This positions Epimagnolin A as a research tool for investigating P-glycoprotein-mediated drug resistance, screening potential ABCB1 modulators, or studying transporter pharmacology in cancer cell models.

Inflammatory Pathway Research with Minimized CYP450 Interference

For studies combining anti-inflammatory pathway investigation with concomitant drug administration or in vivo models, Epimagnolin A offers a distinct safety advantage over fargesin. Epimagnolin A exhibits no reversible or time-dependent inhibition of eight major CYP isoforms at 100 μM, whereas fargesin shows mechanism-based inhibition of CYP2C19 (Ki = 3.7 μM), CYP2C8 (Ki = 10.7 μM), and CYP3A4 (Ki = 23.0 μM) [3]. This CYP-clean profile, combined with documented p38/NF-κB/AP-1 pathway inhibitory activity in human monocytic THP-1 cells [4], makes Epimagnolin A the preferred choice for inflammation studies where minimizing drug-drug interaction variables is critical.

Natural Product Library Screening for Selective UGT1A3 Modulators

Epimagnolin A demonstrates superior UGT1A3 inhibitory potency (Ki = 15.1 μM) compared to structurally related lignans fargesin (Ki = 24.3 μM), magnolin (Ki = 37.6 μM), eudesmin (Ki = 39.8 μM), and yangambin (Ki = 66.8 μM) [1]. The compound shows competitive inhibition of chenodeoxycholic acid 24-acyl-glucuronidation with negligible effects on UGT1A4, UGT1A6, UGT1A9, and UGT2B7 at concentrations up to 200 μM [1]. Researchers conducting natural product library screens for selective UGT1A3 modulators, investigating bile acid metabolism, or studying UGT1A3 pharmacogenomics should prioritize Epimagnolin A over other tetrahydrofurofuranoid lignans due to its superior potency and defined isoform selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimagnolin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.